4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide (CAS: 300814-99-7) is a benzamide derivative with a molecular formula of C₂₀H₂₁N₃O₃S₂ and a molecular weight of 415.53 g/mol . The compound features a tert-butyl group at the para position of the benzamide ring and a 1,3-thiazol-2-ylsulfamoyl moiety attached to the phenyl group. This structure confers unique steric and electronic properties, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where sulfonamide and benzamide functionalities are critical .
Properties
IUPAC Name |
4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-20(2,3)15-6-4-14(5-7-15)18(24)22-16-8-10-17(11-9-16)28(25,26)23-19-21-12-13-27-19/h4-13H,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJHPMUSTIPOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with sulfonyl chlorides under basic conditions.
Benzamide Formation: The final step involves coupling the sulfonamide-thiazole intermediate with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and sulfonamide group are susceptible to oxidation:
Reduction Reactions
The sulfonamide and benzamide functionalities participate in selective reductions:
| Reaction Type | Reagents/Conditions | Products | Key Findings |
|---|---|---|---|
| Thiazole reduction | H₂/Pd-C (ethanol, 60°C) | Dihydrothiazole derivatives | Partial saturation of the thiazole ring occurs, retaining sulfonamide integrity. |
| Amide reduction | LiAlH₄ (anhydrous ether) | Benzylamine derivatives | Benzamide carbonyl is reduced to a methylene group, forming secondary amines. |
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at distinct sites:
Hydrolysis Reactions
Controlled hydrolysis targets specific functional groups:
Cross-Coupling Reactions
Palladium-catalyzed coupling enhances structural diversity:
Scientific Research Applications
4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand the interaction of thiazole derivatives with biological targets.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in microbial or cancer cell metabolism.
Pathways Involved: Inhibition of enzyme activity or disruption of cell signaling pathways, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities and Variations
The compound belongs to a class of N-substituted benzamides with sulfonamide-linked thiazole rings . Key analogs include:
Key Observations :
- Halogenated analogs (e.g., bromo, chloro) introduce electron-withdrawing effects, which may modulate binding to electrophilic targets like cysteine proteases .
- Thiazole Position : All analogs retain the thiazole-2-ylsulfamoyl group , critical for hydrogen bonding and π-stacking interactions. Substitution at the thiazole-4-yl position (e.g., in ’s antibacterial compound) reduces activity, highlighting the importance of the 2-yl configuration .
Antitubercular Activity
- N4-Benzoylsulfathiazole (Compound 28): Demonstrated efficacy against Mycobacterium tuberculosis, likely due to the sulfathiazole scaffold’s ability to inhibit folate synthesis .
Antimicrobial Activity
- Thiazole-4-ylsulfamoyl Analogs : highlights that 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide exhibits antibacterial activity, whereas 2-yl derivatives (e.g., the target compound) may prioritize different targets due to spatial orientation .
Receptor Modulation
- EP2 Receptor Potentiation : reveals that para-substituted fluorobenzamides (e.g., CID890517) show potentiation, but meta/ortho substitutions reduce activity. The tert-butyl group in the target compound may similarly influence receptor binding through steric effects, though this requires validation .
Biological Activity
4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of antimicrobial and anticancer research. This article explores the biological activity of this compound, examining its efficacy against various pathogens and its potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, characterized by the presence of a thiazole ring linked to a phenyl group with a sulfonamide moiety. The molecular formula is with a molecular weight of approximately 376.6 g/mol. The structure is essential for its biological activity, influencing its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit promising antimicrobial properties. The compound this compound was evaluated for its activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 4 μg/mL |
| Escherichia coli | 8 μg/mL |
| Candida albicans | 16 μg/mL |
The compound showed potent activity against MRSA with an MIC of 4 μg/mL, indicating its potential as an effective treatment for resistant bacterial infections .
Cytotoxicity and Cancer Activity
In addition to its antimicrobial properties, the compound has been investigated for cytotoxic effects on various cancer cell lines. A study assessing the cytotoxicity of related thiazole compounds revealed that certain derivatives exhibited significant anti-proliferative effects on MCF-7 breast cancer cells.
Table 2: Cytotoxicity Profiles of Related Thiazole Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A (similar structure) | 10 | MCF-7 |
| Compound B | 15 | HeLa |
| This compound | >32 | MCF-7 |
While the specific compound tested did not show significant cytotoxicity up to concentrations of 32 μg/mL, it indicates a need for further exploration into structural modifications that could enhance its anticancer properties .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives such as this compound can be attributed to their structural features. Modifications in the thiazole ring or the phenyl group can drastically alter their potency and selectivity against different biological targets. Research has shown that increasing the number of heteroatoms in the side chains typically enhances antibacterial activity .
Case Studies
- Case Study on MRSA : A recent investigation into the efficacy of thiazole derivatives against MRSA highlighted that compounds with bulky groups like tert-butyl significantly improved membrane penetration and metabolic stability, leading to prolonged antibacterial action .
- Cytotoxicity Study : Another study focused on assessing the toxicity profiles of various thiazole derivatives indicated that while some compounds were well-tolerated by MCF-7 cells at higher concentrations, others exhibited substantial cytotoxic effects at lower doses, suggesting a complex relationship between structure and biological activity .
Q & A
Q. How can researchers optimize the synthesis of 4-tert-butyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide to improve yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, with critical parameters including solvent choice (e.g., DMF for cyclization steps), temperature control (often 60–100°C), and reaction time (monitored via TLC). Purification methods like recrystallization or column chromatography are essential to isolate high-purity products. For example, continuous flow reactors enhance reproducibility in industrial-scale synthesis by maintaining precise reaction conditions .
Q. Which spectroscopic and analytical techniques are most effective for confirming the compound's structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves aromatic protons and tert-butyl groups, while High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (C₂₀H₂₁N₃O₃S₂). Infrared (IR) spectroscopy identifies functional groups like sulfonamide (S=O stretches at ~1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹). X-ray crystallography provides definitive stereochemical data .
Q. What initial biological assays are recommended to evaluate the compound's bioactivity?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.
- Enzyme Inhibition : Tyrosinase inhibition assays (e.g., spectrophotometric monitoring of L-DOPA oxidation) to assess potential therapeutic applications.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity .
Advanced Research Questions
Q. How can researchers investigate the interaction between this compound and target enzymes?
- Methodological Answer : Techniques such as surface plasmon resonance (SPR) measure binding kinetics (ka/kd) in real time, while molecular docking (using AutoDock Vina) predicts binding modes to active sites (e.g., tyrosinase’s copper center). Fluorescence quenching experiments quantify binding affinity (Ka) via Stern-Volmer plots. Mutagenesis studies validate critical residues in enzyme-compound interactions .
Q. What strategies are used to explore structure-activity relationships (SAR) for modifying this compound's bioactivity?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) on the phenyl ring to modulate electronic effects.
- Scaffold Hybridization : Replace the thiazole ring with oxadiazole or triazole moieties to enhance metabolic stability.
- Prodrug Design : Incorporate esterase-cleavable groups (e.g., acetyl) to improve bioavailability. Biological testing of analogs identifies critical pharmacophores .
Q. If inconsistent results arise in biological assays, what approaches can resolve discrepancies?
- Methodological Answer :
- Purity Verification : Use HPLC (≥95% purity threshold) to rule out impurities affecting activity.
- Assay Standardization : Validate protocols with positive controls (e.g., kojic acid for tyrosinase inhibition).
- Dose-Response Curves : Ensure linearity (R² > 0.95) across concentrations. Replicate studies in independent labs using identical compound batches .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
